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molecular formula C7H10BrN3S B1603662 5-Bromo-2-(piperazin-1-yl)thiazole CAS No. 223514-48-5

5-Bromo-2-(piperazin-1-yl)thiazole

Cat. No. B1603662
M. Wt: 248.15 g/mol
InChI Key: JYESJZJBOOVSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220744B2

Procedure details

A mixture of 2.06 mmol 2,5-dibromothiazole, 6.17 mmol piperazine and 6.17 mmol triethylamine in 6 ml tetrahydrofuran in a sealed tube was heated at 160° C. for 10 min under microwave irradiation. The reaction mixture was concentrated and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to afford the title compound as a white crystalline solid (yield 94%). MS (m/e): 250.0 ({81Br}M+H+, 100%), 248.0 ({79Br}M+H+, 76%).
Quantity
2.06 mmol
Type
reactant
Reaction Step One
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([Br:7])=[CH:5][N:6]=1.[NH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.C(N(CC)CC)C>O1CCCC1>[Br:7][C:4]1[S:3][C:2]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.06 mmol
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
Quantity
6.17 mmol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
6.17 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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